molecular formula C13H8ClFO2 B068233 4-(3-Chloro-4-fluorophenyl)benzoic acid CAS No. 195457-73-9

4-(3-Chloro-4-fluorophenyl)benzoic acid

Cat. No. B068233
CAS RN: 195457-73-9
M. Wt: 250.65 g/mol
InChI Key: WAWQPHGUJGYFMZ-UHFFFAOYSA-N
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Description

“4-(3-Chloro-4-fluorophenyl)benzoic acid” is a chemical compound that is a useful precursor in various chemical reactions . It is often used in research and has been utilized in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists .


Synthesis Analysis

The synthesis of this compound can involve various methods. One approach is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . Another method involves the use of reagents like 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-4-fluorophenyl)benzoic acid” can be represented by the formula C7H4ClFO2 . The compound contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is typically a white to light yellow crystal powder . It has a molecular weight of 280.68 .

Scientific Research Applications

Antimicrobial Studies

4-(3-Chloro-4-fluorophenyl)benzoic acid has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria . These molecules have shown to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . They are also non-toxic to human cells at high concentrations .

Inhibitors of Tyrosinase

The 3-Chloro-4-fluorophenyl motif, which is present in 4-(3-Chloro-4-fluorophenyl)benzoic acid, has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms, and its overproduction might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .

Rhodium-Catalyzed Asymmetric Addition Reactions

4-(3-Chloro-4-fluorophenyl)benzoic acid can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . These reactions are important in the field of synthetic chemistry for the creation of chiral molecules.

Palladium-Catalyzed Oxidative Cross-Coupling Reaction

This compound can also be used in Palladium-catalyzed oxidative cross-coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds.

Suzuki-Miyaura Coupling

4-(3-Chloro-4-fluorophenyl)benzoic acid can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of contact, it is advised to wash with plenty of soap and water and seek medical attention if irritation persists .

Relevant Papers Several papers have been published on the compound. These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and uses . Further analysis of these papers could provide more detailed information on the compound.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWQPHGUJGYFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442827
Record name 4-(3-chloro-4-fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)benzoic acid

CAS RN

195457-73-9
Record name 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195457-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chloro-4-fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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